
N-Oleoylethanolamide-d4
Übersicht
Beschreibung
N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled analog of Oleoylethanolamide (OEA), a bioactive lipid that acts as a high-affinity endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α). OEA-d4 is primarily utilized as an internal standard in mass spectrometry-based quantification studies due to its isotopic stability, which minimizes interference with endogenous OEA measurements .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Oleoylethanolamid-d4 beinhaltet typischerweise die Einarbeitung von Deuteriumatomen in die Hydroxyethylgruppe von Oleoylethanolamid. Dies kann durch die folgenden Schritte erreicht werden:
Deuterierung von Ethanolamin: Ethanolamin wird mit Deuteriumoxid (D2O) umgesetzt, um die Wasserstoffatome durch Deuterium zu ersetzen.
Amidierungsreaktion: Das deuterierte Ethanolamin wird dann in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) mit Ölsäure umgesetzt, um Oleoylethanolamid-d4 zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von Oleoylethanolamid-d4 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst:
Massen-Deuterierung: Große Mengen an Ethanolamin werden mit D2O deuteriert.
Automatisierte Amidierung: Die Amidierungsreaktion wird in automatisierten Reaktoren durchgeführt, um Konsistenz und Reinheit zu gewährleisten. Das Produkt wird dann durch Chromatographietechniken gereinigt, um hohe Reinheitsgrade zu erreichen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oleoylethanolamid-d4 kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Es kann oxidiert werden, um entsprechende Oxide zu bilden.
Reduktion: Reduktionsreaktionen können es in seine Vorläuferformen zurückverwandeln.
Substitution: Die Amidgruppe kann unter bestimmten Bedingungen an Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Wasserstoffperoxid (H2O2).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.
Substitution: Reagenzien wie Säurechloride und Anhydride können für Substitutionsreaktionen verwendet werden.
Hauptprodukte
Oxidation: Produziert Oxide und hydroxylierte Derivate.
Reduktion: Ergibt einfachere Amide und Alkohole.
Substitution: Bildet substituierte Amide und Ester.
Wissenschaftliche Forschungsanwendungen
Oleoylethanolamid-d4 hat ein breites Anwendungsspektrum in der wissenschaftlichen Forschung:
Chemie: Wird als interner Standard in der Gaschromatographie-Massenspektrometrie (GC-MS) und der Flüssigchromatographie-Massenspektrometrie (LC-MS) zur Quantifizierung von Oleoylethanolamid verwendet.
Biologie: Hilft bei der Untersuchung der Stoffwechselwege, an denen Oleoylethanolamid beteiligt ist, und seiner Rolle im Lipidstoffwechsel.
Medizin: Wird aufgrund seiner Rolle als PPAR-α-Agonist auf seine potenziellen therapeutischen Wirkungen bei Fettleibigkeit und Stoffwechselstörungen untersucht.
Industrie: Wird bei der Entwicklung von lipidbasierten Pharmazeutika und Nahrungsergänzungsmitteln eingesetzt.
Wirkmechanismus
Oleoylethanolamid-d4 übt seine Wirkungen hauptsächlich durch die Aktivierung von PPAR-α aus. Diese Aktivierung führt zu:
Regulierung des Lipidstoffwechsels: Steigert die Oxidation von Fettsäuren und reduziert die Lipidakkumulation.
Appetitzügelung: Moduliert das Fressverhalten durch Interaktion mit den zentralen Nervensystemwegen.
Entzündungshemmende Wirkungen: Reduziert Entzündungen durch Hemmung von proinflammatorischen Zytokinen.
Wirkmechanismus
Oleoyl Ethanolamide-d4 exerts its effects primarily through the activation of PPAR-α. This activation leads to:
Regulation of Lipid Metabolism: Enhances the oxidation of fatty acids and reduces lipid accumulation.
Appetite Suppression: Modulates feeding behavior by interacting with central nervous system pathways.
Anti-inflammatory Effects: Reduces inflammation by inhibiting pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
Key Properties of OEA-d4:
Deuterated Analogs of Oleoylethanolamide
a. Oleoyl Ethanolamide-d2 (OEA-d2)
- Structural Difference: Contains two deuterium atoms (vs. four in OEA-d4), typically at the ethanolamine moiety .
- Application : Used alongside OEA-d4 as an internal standard, but less common due to lower isotopic distinction .
b. α-Linolenoyl Ethanolamide-d4
- Structural Difference: Features a linolenic acid (C18:3 ω-3) backbone instead of oleic acid (C18:1 ω-9) .
- CAS Number : 1451194-68-5 .
Comparative Table: Deuterated Ethanolamides
Non-Deuterated Oleoylethanolamide (OEA)
- CAS Number : 111-58-0 .
- Molecular Formula: C₂₀H₃₉NO₂ .
- Biological Role : PPAR-α activation regulates lipid metabolism, appetite suppression, and anti-inflammatory responses .
- Therapeutic Potential: Investigated for obesity, atherosclerosis, and hepatic oxidative stress reduction .
Key Difference: Unlike OEA-d4, non-deuterated OEA is bioactive and directly influences physiological pathways. OEA-d4 is metabolically inert and used solely for analytical purposes .
Structurally Related Non-Ethanolamide Compounds
a. Ophiopogonin D
- CAS Number : HY-N0515 .
- Structure: A C-steroidal glycoside, unrelated to ethanolamides .
- Application : Studied for cardiovascular and anti-inflammatory effects, but mechanistically distinct from OEA-d4 .
Analytical Utility of OEA-d4
- OEA-d4 enables precise quantification of endogenous OEA in biological samples (e.g., plasma, liver tissue) via LC-MS/MS, critical for studying obesity and metabolic disorders .
- Deuterium labeling prevents overlap with non-deuterated OEA peaks, ensuring accuracy .
Biologische Aktivität
N-Oleoylethanolamide-d4 (N-OEA-d4) is a deuterated analog of oleoylethanolamide (OEA), a bioactive lipid amide that has garnered attention for its diverse biological activities, particularly in the context of metabolism, appetite regulation, and anti-inflammatory effects. This article explores the biological activity of N-OEA-d4, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
N-OEA-d4 operates primarily through several key pathways:
- PPAR-α Activation : N-OEA-d4 acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPAR-α leads to enhanced fatty acid oxidation and reduced lipogenesis, contributing to weight management and metabolic health .
- TRPV1 Receptor Interaction : N-OEA-d4 also interacts with the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation. This interaction provides analgesic effects and modulates inflammatory responses by reducing the release of pro-inflammatory cytokines .
- Gut-Brain Axis Modulation : As a gut-derived signaling molecule, N-OEA-d4 influences appetite regulation by signaling to the brain. It has been shown to inhibit food intake by acting on specific brain nuclei involved in satiety .
Biological Functions
The biological functions of N-OEA-d4 can be summarized as follows:
- Appetite Suppression : N-OEA-d4 reduces food intake through central mechanisms involving noradrenergic and histaminergic pathways. Studies demonstrated that exogenous administration leads to significant reductions in body weight gain in rodent models .
- Anti-inflammatory Effects : It exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This is particularly relevant in conditions like obesity, where chronic inflammation is prevalent .
- Metabolic Regulation : N-OEA-d4 enhances lipid metabolism, promoting β-oxidation and reducing fat accumulation. Clinical trials have indicated its effectiveness in improving metabolic markers in obese patients .
Case Studies and Research Findings
Several studies have investigated the biological activity of N-OEA-d4 and its parent compound OEA:
Safety Profile
Research indicates that N-OEA-d4 is generally well-tolerated at doses up to 250 mg/day with minimal side effects reported during clinical trials. Its safety profile makes it a promising candidate for further development as a therapeutic agent for obesity and related metabolic disorders .
Q & A
Q. What is the primary analytical application of N-Oleoylethanolamide-d4 in lipidomics research?
Basic
this compound (OEA-d4) is a deuterium-labeled internal standard used to quantify endogenous oleoylethanolamide (OEA) in biological matrices via liquid chromatography-mass spectrometry (LC-MS). By spiking known concentrations of OEA-d4 into samples, researchers correct for matrix effects, ionization efficiency variations, and instrument drift, ensuring accurate quantification .
Methodological Insight :
- Protocol :
- Prepare a calibration curve using OEA-d4 at concentrations spanning expected endogenous OEA levels.
- Spike OEA-d4 into plasma/serum samples prior to extraction.
- Use stable isotope dilution analysis (SIDA) to normalize OEA peak areas against OEA-d4.
Q. How should this compound be stored to ensure long-term stability?
Basic
OEA-d4 should be stored at -20°C in airtight, light-protected containers to prevent degradation. Lyophilized powder remains stable for 3 years under these conditions, while solutions in deuterated solvents (e.g., methanol-d4) should be used within 1 month at -20°C or 6 months at -80°C .
Critical Handling Practices :
- Avoid repeated freeze-thaw cycles.
- Use nitrogen or argon gas to purge vials before sealing to minimize oxidation.
Q. What isotopic effects should be considered when using OEA-d4 in PPAR-α binding assays?
Advanced
Deuterium labeling can alter molecular binding kinetics due to isotopic mass differences. In PPAR-α agonist studies, OEA-d4 may exhibit slightly reduced binding affinity compared to non-deuterated OEA.
Experimental Design Recommendations :
- Validation Steps :
- Compare dose-response curves of OEA and OEA-d4 in PPAR-α luciferase reporter assays.
- Use nuclear receptor coactivator recruitment assays (e.g., TR-FRET) to assess deuterium-induced conformational changes.
- Cross-validate findings with non-isotopic agonists (e.g., GW7647) to confirm receptor specificity .
Q. How can researchers resolve discrepancies in OEA-d4 quantification across LC-MS platforms?
Advanced
Inter-laboratory variability in LC-MS results often arises from differences in ion source conditions or column chemistry.
Methodological Optimization :
-
Key Parameters :
Parameter Optimal Setting Ionization Mode ESI+ Collision Energy 20–30 eV Column C18 (2.1 × 50 mm, 1.7 µm) Mobile Phase 0.1% Formic Acid in Water/Acetonitrile -
Cross-Platform Calibration :
Q. What statistical approaches are recommended for batch-effect correction in OEA-d4-based studies?
Advanced
Batch effects in large-scale lipidomics studies can be mitigated using linear mixed-effects models or ComBat harmonization.
Stepwise Workflow :
Data Preprocessing : Normalize raw OEA peaks to OEA-d4 internal standards.
Batch Correction : Apply ComBat to adjust for run-order or instrument variability.
Quality Control : Include pooled QC samples in each batch to monitor technical variance .
Q. How does deuterium labeling impact the pharmacokinetic profiling of OEA-d4 in vivo?
Advanced
Deuterium substitution slows metabolic degradation via the "isotope effect," increasing OEA-d4’s half-life compared to OEA.
Experimental Validation :
- In Vivo Protocol :
- Administer OEA-d4 (1 mg/kg) intravenously to rodent models.
- Collect plasma at timed intervals (0–24 hrs).
- Quantify OEA-d4 and OEA using LC-MS/MS to calculate AUC and clearance rates.
- Key Finding : OEA-d4 exhibits ~1.5x longer half-life than OEA in hepatic PPAR-α knockout models, confirming reduced CYP450-mediated metabolism .
Q. What are the ethical considerations for using OEA-d4 in preclinical obesity studies?
Advanced
Ethical use involves ensuring humane endpoints, minimizing animal suffering, and validating translational relevance.
Guidelines :
- 3Rs Compliance : Replace rodent models with in vitro adipocyte cultures where possible.
- Data Transparency : Publish negative results to avoid publication bias.
- Regulatory Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting .
Q. How can researchers address OEA-d4 instability in aqueous buffers during cell-based assays?
Advanced
OEA-d4 degrades in aqueous media due to hydrolysis. Stabilization strategies include:
- Buffer Modification : Add 0.1% bovine serum albumin (BSA) to reduce nonspecific adsorption.
- Short-Term Use : Prepare fresh solutions in PBS (pH 7.4) and limit exposure to room temperature (<2 hrs).
- Stability Testing : Conduct UPLC-UV purity checks at 210 nm before/after assays .
Eigenschaften
IUPAC Name |
(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOWVQLFMWHZBEF-QAFBOUAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901223084 | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946524-36-3 | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946524-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901223084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.